molecular formula C10H20N2 B8428209 Quinolizidin-2-ylmethylamine CAS No. 152812-43-6

Quinolizidin-2-ylmethylamine

Cat. No. B8428209
Key on ui cas rn: 152812-43-6
M. Wt: 168.28 g/mol
InChI Key: VRUOSNOYPOITTJ-UHFFFAOYSA-N
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Patent
US05998409

Procedure details

eq-Quinolizidin-2-ylmethylamine (D12) was reacted with indole-3-carboxylic acid chloride using the method of Description 1b) to afford N-(eq-quinolizidin-2-ylmethyl) indole-3-carboxamide as a white solid (55%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH:10]2[N:5]([CH2:6][CH2:7][CH2:8][CH2:9]2)[CH2:4]C[CH:2]1[CH2:11][NH2:12].N1C2C(=CC=CC=2)C(C(Cl)=[O:23])=C1>>[NH:5]1[C:10]2[C:1](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:2]([C:11]([NH2:12])=[O:23])=[CH:4]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(CCN2CCCCC12)CN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)C(=O)Cl
Name
1b
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1C=C(C2=CC=CC=C12)C(=O)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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